molecular formula C12H13F2NO B579950 4-[(2,6-Difluorophenyl)carbonyl]piperidine CAS No. 1388072-44-3

4-[(2,6-Difluorophenyl)carbonyl]piperidine

Cat. No.: B579950
CAS No.: 1388072-44-3
M. Wt: 225.239
InChI Key: DMVMEIJLLJRHNA-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)carbonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,6-difluorophenyl group attached to the carbonyl group in the piperidine ring makes this compound unique and of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 4-[(2,6-Difluorophenyl)carbonyl]piperidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This interaction results in changes to the cell cycle, affecting the progression of cells through the cycle.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action include the potential arrest of cell division and induction of apoptosis in cancer cells . This could potentially lead to a decrease in the proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

4-[(2,6-Difluorophenyl)carbonyl]piperidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been found to bind to high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A), influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) signaling . By inhibiting PDE7A, this compound increases intracellular cAMP levels, leading to enhanced PKA activity. This, in turn, affects gene expression and cellular metabolism, promoting changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, the binding of this compound to PDE7A inhibits the enzyme’s activity, leading to increased cAMP levels and subsequent activation of PKA signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity, leading to reduced cell proliferation . At higher doses, toxic effects such as somnolence, dizziness, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic anion transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, binding to plasma proteins such as albumin influences the compound’s distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Difluorophenyl)carbonyl]piperidine typically involves the reaction of 2,6-difluorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Difluorophenyl)carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[(2,6-Difluorophenyl)carbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Difluorophenyl)carbonyl]piperidine
  • 4-[(2,5-Difluorophenyl)carbonyl]piperidine
  • 4-[(3,5-Difluorophenyl)carbonyl]piperidine

Uniqueness

4-[(2,6-Difluorophenyl)carbonyl]piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 2,6-difluorophenyl group provides a distinct electronic environment that can enhance the compound’s stability and interaction with molecular targets compared to other difluorophenyl derivatives.

Properties

IUPAC Name

(2,6-difluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMEIJLLJRHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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